molecular formula C22H16IN3O2S2 B11533170 2-[(6-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide

2-[(6-{[(E)-(2-hydroxy-5-iodophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-phenylacetamide

Cat. No.: B11533170
M. Wt: 545.4 g/mol
InChI Key: ODIBLFTWLBIPSQ-UHFFFAOYSA-N
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Description

2-({6-[(E)-[(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-PHENYLACETAMIDE is a complex organic compound that features a benzothiazole ring, a phenyl group, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(E)-[(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-PHENYLACETAMIDE typically involves the condensation of 2-hydroxy-5-iodobenzaldehyde with 2-aminobenzothiazole under acidic conditions to form the Schiff base. This intermediate is then reacted with N-phenylacetyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl group, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The iodine atom in the phenyl ring can be substituted with other nucleophiles through halogen exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for halogen exchange reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

2-({6-[(E)-[(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-PHENYLACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-({6-[(E)-[(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-PHENYLACETAMIDE involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to DNA, interfering with replication and transcription processes.

    Pathways Involved: It may induce apoptosis in cancer cells by activating caspase pathways and generating reactive oxygen species (ROS).

Comparison with Similar Compounds

Similar Compounds

  • **2-({6-[(E)-[(2-HYDROXY-5-NITROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-PHENYLACETAMIDE
  • **2-({6-[(E)-[(2-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-PHENYLACETAMIDE

Uniqueness

The presence of the iodine atom in 2-({6-[(E)-[(2-HYDROXY-5-IODOPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-PHENYLACETAMIDE imparts unique electronic properties, making it more reactive in substitution reactions compared to its nitro and methoxy analogs. This iodine substitution also enhances its potential as a radiolabeled compound for imaging studies .

Properties

Molecular Formula

C22H16IN3O2S2

Molecular Weight

545.4 g/mol

IUPAC Name

2-[[6-[(2-hydroxy-5-iodophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-phenylacetamide

InChI

InChI=1S/C22H16IN3O2S2/c23-15-6-9-19(27)14(10-15)12-24-17-7-8-18-20(11-17)30-22(26-18)29-13-21(28)25-16-4-2-1-3-5-16/h1-12,27H,13H2,(H,25,28)

InChI Key

ODIBLFTWLBIPSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=C(C=CC(=C4)I)O

Origin of Product

United States

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